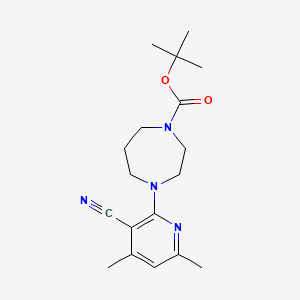

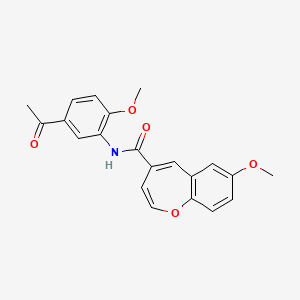

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

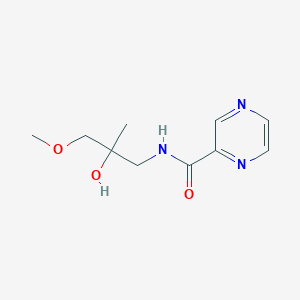

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyran derivative that has a trifluoromethyl group attached to it, which makes it a unique compound with distinct properties. In

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Antitumor Activity

One of the most active benzamide derivatives, MS-27-275, has been examined for its biological properties and antitumor efficacy. MS-27-275, which shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, inhibited partially purified human histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in various tumor cell lines. It induced the expression of p21(WAF1/CIP1) and gelsolin, leading to changes in the cell cycle distribution, particularly a decrease in S-phase cells and an increase in G1-phase cells. In vivo, MS-27-275 administered orally strongly inhibited the growth of several tumor lines implanted in nude mice, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antibacterial Agents

Benzamide derivatives have also been investigated for their antibacterial properties. Novel analogs of benzamide were designed, synthesized, and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds displayed promising antibacterial activity at non-cytotoxic concentrations, highlighting the potential of benzamide derivatives in antibacterial therapy (Palkar et al., 2017).

Synthesis and Chemical Properties

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives have been a focus for chemical synthesis and property exploration. For instance, benzamide derivatives were synthesized through catalyst-free methods, illustrating the chemical versatility and potential for creating novel compounds with specific properties for further research applications (Liu et al., 2014).

Fluorescence and Photophysical Properties

Studies have also explored the synthesis of benzamide derivatives to develop novel blue fluorophores. These compounds exhibit intense luminescence properties, making them suitable for biological and organic material applications. This research opens pathways for the use of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives in bioimaging and molecular probes (Yamaji et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMPADHKHYVVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)